

Sampangine: A Technical Guide to Its Natural Sources and Isolation

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Compound of Interest

Compound Name: Sampangine

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Abstract

Sampangine, a potent antifungal and antiproliferative azaoxoaporphine alkaloid, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources of **sampangine**, detailing the primary plant families and species from which it is derived. Furthermore, this document outlines a detailed methodology for the isolation and purification of **sampangine**, based on established scientific literature. Quantitative data on alkaloid yields are presented in a structured format for comparative analysis. The biosynthetic pathway of aporphine alkaloids, the class to which **sampangine** belongs, is also elucidated and visualized. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of Sampangine

Sampangine is predominantly found in plant species belonging to the Annonaceae family, a large family of flowering plants commonly known as the custard apple family.[1][2] This family is a rich source of various isoquinoline alkaloids, including aporphines and oxoaporphines.[3]

The most prominent and well-documented source of **sampangine** is the stem bark of *Cananga odorata*, also known as the ylang-ylang tree.[4][5] Several other species within the Annonaceae family have also been reported to produce **sampangine** and related alkaloids.

Table 1: Principal Natural Sources of **Sampangine** and Related Alkaloids

Plant Species	Family	Plant Part	Alkaloid(s)	Reference(s)
Cananga odorata	Annonaceae	Stem Bark, Fruits	Sampangine, Liriodenine, O- Methylmoschatoli ne	
Duguetia hadrantha	Annonaceae	Stem Bark	Sampangine	
Anaxagorea dolichocarpa	Annonaceae	Stem Bark	Sampangine	
Cleistopholis patens	Annonaceae	Stem Bark	3- Methoxysampan gine, Cleistopholine	
Annona senegalensis	Annonaceae	Leaves, Trunk Bark	Aporphinoids (general)	

While specific yield data for **sampangine** from *Cananga odorata* is not extensively reported in the available literature, the yields of total alkaloids from a related Annonaceae species can provide a general indication.

Table 2: Example of Total Alkaloid Yield from *Annona senegalensis*

Plant Part	Yield of Total Alkaloids (% by mass of dried plant material)	Reference
Leaves	0.098%	
Trunk Bark	0.105%	

Isolation and Purification of Sampangine

The isolation of **sampangine** from its natural sources typically involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology based on general alkaloid isolation procedures and specific details reported for **sampangine** and related aporphine alkaloids.

Experimental Protocol: Isolation of Sampangine from *Cananga odorata* Stem Bark

2.1.1. Plant Material Preparation

- Collect fresh stem bark of *Cananga odorata*.
- Wash the bark thoroughly with water to remove any dirt and debris.
- Air-dry the bark in a well-ventilated area, preferably in the shade, until it is completely dry.
- Grind the dried bark into a coarse powder using a mechanical grinder.

2.1.2. Extraction

- Macerate the powdered stem bark (e.g., 1 kg) with a suitable organic solvent, such as methanol or a chloroform-methanol mixture, at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking.
- Filter the extract through a fine cloth or filter paper.
- Repeat the extraction process with fresh solvent at least two more times to ensure exhaustive extraction of the alkaloids.
- Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.3. Acid-Base Fractionation

- Suspend the crude extract in a dilute aqueous acid solution (e.g., 5% HCl).
- Filter the acidic solution to remove any non-alkaloidal, neutral, and acidic components.

- Basify the acidic aqueous phase with a base (e.g., 25% NH_4OH) to a pH of approximately 9-10. This will precipitate the alkaloids.
- Extract the liberated alkaloids from the basified aqueous solution with an immiscible organic solvent, such as chloroform or dichloromethane, in a separatory funnel.
- Repeat the extraction several times to ensure complete transfer of the alkaloids into the organic phase.
- Combine the organic extracts and dry them over anhydrous sodium sulfate.
- Filter and concentrate the dried organic extract under reduced pressure to yield the total alkaloid fraction.

2.1.4. Chromatographic Purification

- Column Chromatography:
 - Prepare a silica gel (60-120 mesh) column using a suitable solvent, such as chloroform, as the stationary phase.
 - Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase.
 - Load the sample onto the top of the column.
 - Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol (e.g., chloroform -> chloroform:methanol 99:1 -> 98:2, and so on).
 - Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 95:5) and visualizing under UV light.
 - Combine the fractions containing the compound of interest (**sampangine**).
- Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

- For final purification, the enriched fractions from column chromatography can be subjected to pTLC or preparative HPLC.
- For pTLC, spot the sample as a band on a silica gel plate and develop it with an appropriate solvent system. Scrape the band corresponding to **sampangine** and elute the compound with a suitable solvent.
- For HPLC, use a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid).

2.1.5. Crystallization and Characterization

- Concentrate the purified fractions containing **sampangine**.
- Induce crystallization by slow evaporation of the solvent or by adding a less polar co-solvent.
- Collect the crystals by filtration and wash them with a small amount of cold solvent.
- Dry the crystals under vacuum.
- Characterize the isolated **sampangine** using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - ^1H , ^{13}C , and 2D NMR), and Infrared (IR) spectroscopy to confirm its structure.

Biosynthesis of Sampangine

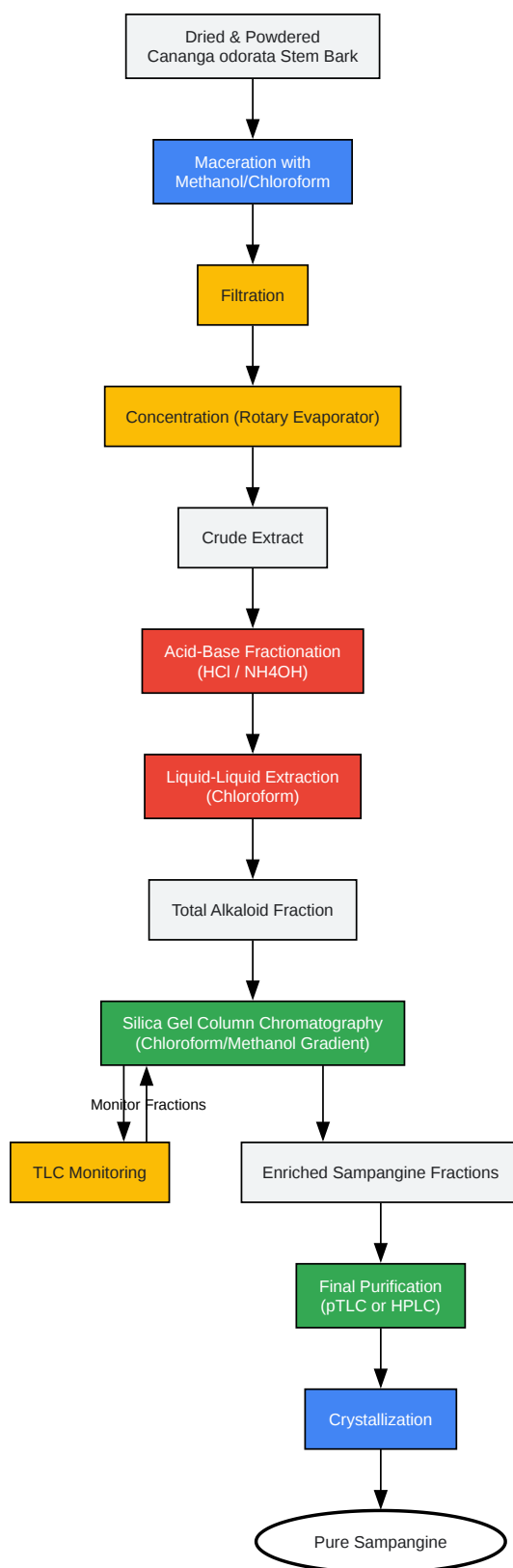
Sampangine belongs to the azaoxoaporphine class of alkaloids. The biosynthesis of aporphine alkaloids, the precursors to azaoxoaporphines, is a complex enzymatic process that originates from the amino acid L-tyrosine.

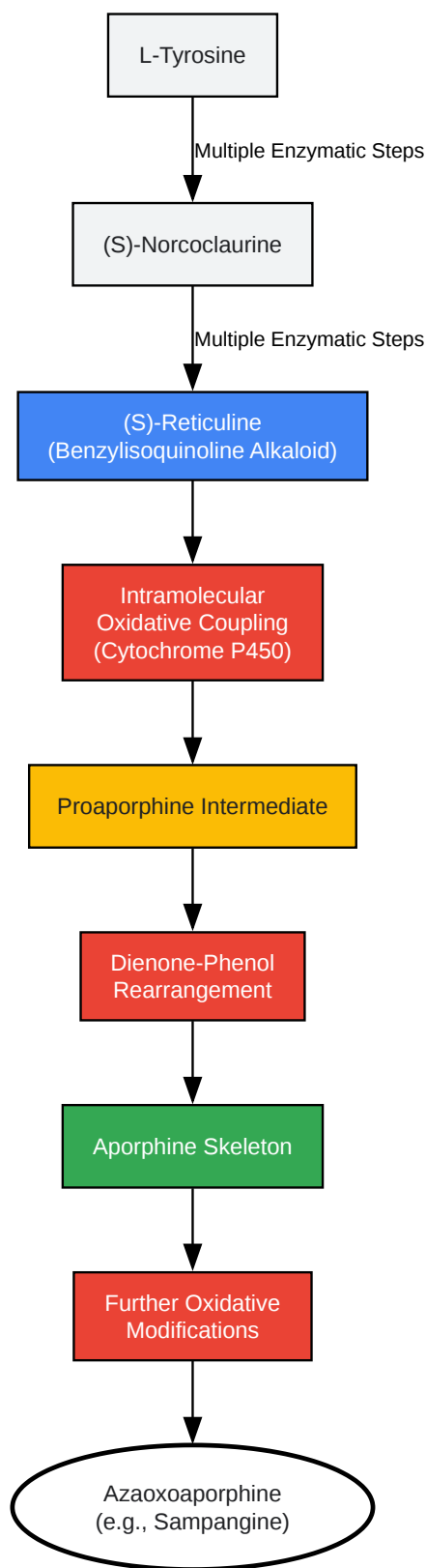
The proposed biosynthetic pathway begins with the conversion of L-tyrosine into (S)-reticuline, a key benzyloquinoline alkaloid intermediate. The central step in the formation of the aporphine core is the intramolecular oxidative coupling of (S)-reticuline. This reaction is catalyzed by cytochrome P450 enzymes and results in the formation of a proaporphine intermediate, which then undergoes a dienone-phenol rearrangement to yield the aporphine skeleton.

The subsequent steps leading to the azaoxoaporphine structure of **sampangine** are believed to involve further oxidative modifications of the aporphine ring system. A postulated pathway suggests the oxidation of an aporphinoid precursor to form the characteristic quinone-like structure of **sampangine**.

Visualizations

Experimental Workflow for Sampangine Isolation





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